molecular formula C15H12O2 B7769638 1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one

1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one

Cat. No. B7769638
M. Wt: 224.25 g/mol
InChI Key: RJNMUTDRDATJLP-BNFZFUHLSA-N
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Description

1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Conformational Preferences : Substituted 1-(2-furyl)-3-phenylpropen-1-ones, a category including 1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one, prefer s-trans/s-cis conformation in solution at room temperature. This was determined through 1H NMR and IR investigations in different solvents, supported by computational calculations (Ali et al., 2003).

  • Reaction with Methyl Ethyl Ketone : In alkaline media, 5-halofurfurals react with methyl ethyl ketone to form 1,5-bis (5′-halo-2′-furyl)-2-methyl-1,4-pentadien-3-ones. In acid medium, 5-nitrofurfural primarily gives 1-(5′-nitro-2′-furyl)-2-methyl-1-buten-3-one, which can further react in alkaline media (Nazarova & Babeshkina, 1971).

  • Pressure Influence on Molecular Packing and Photochemical Properties : Studies on 1-(5-bromo-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one, a structurally similar compound, indicate that high pressure can significantly impact molecular orientation and the possibility of [2+2] photodimerization reactions in crystals (Bąkowicz et al., 2015).

  • Palladium Nanoparticles Stabilization : 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one stabilizes palladium(0) nanoparticles, which are efficient recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas et al., 2001).

  • Synthesis of Curcumin-type Derivatives : Curcumin-type 1,5-diaryl-1,4-pentadien-3-one derivatives, including 1,5-furyl-1,4-pentadiene-3-ketone, were synthesized for their potential applications in various fields (Guo Ya-nin, 2013).

  • Antidepressant and Anticonvulsant Activities : 1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one derivatives have been investigated for their antidepressant and anticonvulsant activities, demonstrating potential therapeutic applications (Ozdemir et al., 2007).

properties

IUPAC Name

(1E,4E)-1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14(10-11-15-7-4-12-17-15)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNMUTDRDATJLP-BNFZFUHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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